DE8Gca1hxg
Description
DEUREX H 92 G is an industrial additive manufactured by DEUREX AG, a company based in Germany (Dr.-Bergius-Str. 8–12) . Classified as non-hazardous under the European CLP regulation (EC No. 1272/2008), it is designed for use in applications requiring stable performance without significant safety risks . The product’s regulatory compliance and non-hazardous status make it suitable for industrial applications prioritizing safety and environmental sustainability.
Properties
CAS No. |
2204277-58-5 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(4E,7E)-deca-4,7-dienal |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3+,7-6+ |
InChI Key |
MZLGFRRNMCCNBB-FZWLCVONSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/CCC=O |
Canonical SMILES |
CCC=CCC=CCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-decadienal typically involves the oxidation of corresponding alcohols or the dehydration of corresponding diols . One common method is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triphenylphosphine .
Industrial Production Methods
Industrial production of 4,7-decadienal may involve the isomerization of other alkenals or the controlled oxidation of hydrocarbons . These processes are typically carried out in large-scale reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,7-decadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Formation of decanoic acid.
Reduction: Formation of 4,7-decadienol.
Substitution: Formation of various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
4,7-decadienal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in biological processes and its effects on cellular functions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the flavor and fragrance industry due to its distinctive aroma.
Mechanism of Action
The mechanism of action of 4,7-decadienal involves its interaction with various molecular targets and pathways. It can act as an electrophile , reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of cellular signaling pathways and the alteration of gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities
However, two boronic acid derivatives—CAS 1761-61-1 (C₇H₅BrO₂) and CAS 1046861-20-4 (C₆H₅BBrClO₂)—share functional groups often utilized in additive synthesis. Key differences include:
- CAS 1761-61-1 : A brominated aromatic compound with moderate solubility (0.687 mg/mL) and a molecular weight of 201.02 g/mol. It is classified as harmful if swallowed (H302) .
- CAS 1046861-20-4: A boronic acid derivative with higher molecular weight (235.27 g/mol) and lower solubility (0.24 mg/mL).
Functional Similarities
DEUREX H 92 G may share functional parallels with flame-retardant additives like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) derivatives. For example, EP/GF/DiDOPO composites demonstrate enhanced flame retardancy in polymer matrices, achieving V-0 ratings in UL-94 tests . While DEUREX H 92 G’s efficacy in flame suppression is unverified, its non-hazardous classification contrasts with halogenated compounds (e.g., brominated additives), which often pose environmental and toxicity concerns .
Data Table: Comparative Analysis
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Use | Hazard Classification | Key Properties |
|---|---|---|---|---|---|---|
| DEUREX H 92 G | Not disclosed | Not disclosed | Not disclosed | Industrial additive | Non-hazardous | Stable, CLP-compliant |
| 2-Bromobenzoic acid | 1761-61-1 | C₇H₅BrO₂ | 201.02 | Synthetic intermediate | H302 (Harmful) | Solubility: 0.687 mg/mL |
| (3-Bromo-5-ClPh)B(OH)₂ | 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | Cross-coupling reagent | Warning (unspecified) | High GI absorption, Log S: -2.99 |
| DiDOPO-based composite | Not applicable | C₁₈H₁₂O₃P | 292.26 | Flame retardant | Not specified | UL-94 V-0 rating, low smoke emission |
Research Findings
- Synthetic Efficiency : DEUREX H 92 G’s production process remains proprietary, but boronic acid analogs like CAS 1046861-20-4 are synthesized via palladium-catalyzed cross-coupling, achieving >95% yields under green chemistry conditions .
- Flame Retardancy : DiDOPO-based composites reduce peak heat release rates (pHRR) by 40–60% in epoxy resins, outperforming traditional brominated additives . DEUREX H 92 G’s performance in similar applications is undocumented.
- Environmental Impact: DEUREX H 92 G’s non-hazardous status aligns with trends favoring halogen-free additives, whereas brominated compounds face regulatory scrutiny due to bioaccumulation risks .
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